![molecular formula C6H10ClNO2 B1474035 2-Chloro-1-(3-hydroxyazetidin-1-yl)propan-1-one CAS No. 1698590-75-8](/img/structure/B1474035.png)
2-Chloro-1-(3-hydroxyazetidin-1-yl)propan-1-one
Overview
Description
2-Chloro-1-(3-hydroxyazetidin-1-yl)propan-1-one, also known as CHP, is an organic compound with the molecular formula C3H7ClNO. It is a white solid that is soluble in water and ethanol. CHP is a versatile starting material for the synthesis of various compounds. It has been used in the synthesis of a variety of drugs, including anti-inflammatory agents, antibiotics, and antifungal agents. It has also been used in the synthesis of peptides and other biologically active molecules.
Scientific Research Applications
Synthesis and Chemical Transformations
- Transformation of Azetidin-2-ones: trans-4-Aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones have been explored for their transformation into 3-aryl-2-(ethylamino)propan-1-ols, indicating a method of synthesizing amino alcohols from azetidine derivatives, potentially including the likes of "2-Chloro-1-(3-hydroxyazetidin-1-yl)propan-1-one" (Mollet et al., 2011).
Antifungal and Antibacterial Properties
- 1,2,3-Triazole Derivatives: The synthesis and evaluation of 1,2,3-triazole derivatives, indicating their significant antifungal activity against Candida strains. This suggests the potential of utilizing azetidinone-based structures for developing antifungal agents (Lima-Neto et al., 2012).
Catalysis
- Gold(I)-Catalyzed Cycloadditions: The use of related structures in gold-catalyzed [2+2] cycloadditions, demonstrating the role of these compounds in facilitating highly regio- and stereoselective synthesis of cyclobutane derivatives (Faustino et al., 2012).
Pharmaceutical Applications
- Novel Schiff Base and Azetidinone Derivatives: Exploration of Schiff base and azetidinone derivatives for their antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, highlighting the potential pharmaceutical applications of such compounds (Vashi & Naik, 2004).
Corrosion Inhibition
- Corrosion Inhibition for Oil-well Tubular Steel: The application of thiazole derivatives, which may share functional group similarities with "this compound," in inhibiting corrosion of oil well tubular steel in hydrochloric acid solution. This research indicates the potential use of such compounds in industrial applications (Yadav et al., 2015).
properties
IUPAC Name |
2-chloro-1-(3-hydroxyazetidin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2/c1-4(7)6(10)8-2-5(9)3-8/h4-5,9H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTZRAMXDNASKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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